REACTION_CXSMILES
|
C([O:4][C:5](=[O:7])[CH3:6])(=O)C.[C:8]([NH:11][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)(=[O:10])[CH3:9].O.[C:19](O)(=O)C>>[C:8]([NH:11][C:12]1[CH:17]=[C:16]([CH:15]=[CH:14][CH:13]=1)[CH:19]=[CH:6][C:5]([OH:4])=[O:7])(=[O:10])[CH3:9]
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Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)NC1=CC=CC=C1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Type
|
CUSTOM
|
Details
|
with stirring
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
|
Details
|
the mixture was stirred in an oil bath at 110° C. for 2 h
|
Duration
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2 h
|
Type
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CUSTOM
|
Details
|
resulting in a clear solution
|
Type
|
TEMPERATURE
|
Details
|
The solution was cooled
|
Type
|
CONCENTRATION
|
Details
|
the solution was concentrated to about 300 mL
|
Type
|
ADDITION
|
Details
|
More water (100 mL) and 2 N HCl (50 mL) were added
|
Type
|
FILTRATION
|
Details
|
The precipitate was filtered
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)NC=1C=C(C=CC(=O)O)C=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 33.2 g | |
YIELD: PERCENTYIELD | 89% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |